N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide

EGFR tyrosine kinase inhibition salicylanilide SAR halogen bioisostere comparison

N-(4-Bromophenyl)-2-hydroxy-5-iodobenzamide (CAS 2627-76-1) is a halogenated salicylanilide derivative with the molecular formula C₁₃H₉BrINO₂ and a molecular weight of 418.02 g/mol. It is characterized by a bromine atom at the para position of the aniline ring and an iodine atom at the 5-position of the salicylic acid moiety, alongside a free phenolic hydroxyl group at the ortho position.

Molecular Formula C13H9BrINO2
Molecular Weight 418.02 g/mol
CAS No. 2627-76-1
Cat. No. B6314280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-hydroxy-5-iodobenzamide
CAS2627-76-1
Molecular FormulaC13H9BrINO2
Molecular Weight418.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)Br
InChIInChI=1S/C13H9BrINO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18)
InChIKeyODJWEOWHYPZENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-2-hydroxy-5-iodobenzamide (CAS 2627-76-1): Physicochemical and Class Profile for Research Procurement


N-(4-Bromophenyl)-2-hydroxy-5-iodobenzamide (CAS 2627-76-1) is a halogenated salicylanilide derivative with the molecular formula C₁₃H₉BrINO₂ and a molecular weight of 418.02 g/mol . It is characterized by a bromine atom at the para position of the aniline ring and an iodine atom at the 5-position of the salicylic acid moiety, alongside a free phenolic hydroxyl group at the ortho position . The compound has a predicted melting point of 236–237 °C and a predicted pKa of 7.52 . Salicylanilides, as a class, are recognized for their antimicrobial, antimycobacterial, and anticancer properties, with the specific halogenation pattern influencing target affinity and potency [1]. This compound is commercially available at research-grade purity (95–98%) from multiple vendors .

Why N-(4-Bromophenyl)-2-hydroxy-5-iodobenzamide Cannot Be Interchanged with Other Halogenated Salicylanilides in Experimental Workflows


Salicylanilides are a chemically diverse class where subtle variations in halogen identity, position, and count produce measurable differences in target binding, antimicrobial spectrum, and cytotoxicity [1]. A critical finding from systematic SAR studies is that the presence of a strong electron-withdrawing substituent (e.g., –NO₂) at the salicylic ring abolishes antimycobacterial activity, while weak electron-withdrawing groups (Cl, Br, I) at positions 4 or 5 are favored [2]. The target compound N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide presents a specific halogen combination—para-bromo on the aniline and 5-iodo on the salicylic—that cannot be assumed equivalent to the 3,5-dichloro, 4,5-dibromo, or 4ʹ-chloro-5-iodo analogs. Even a halogen swap from iodine (I) to chlorine (Cl) at the 5-position of the salicylic moiety, when paired with the same 4-bromo aniline, changes EGFR inhibitory activity by at least one order of magnitude in nanomolar potency for structurally optimized congeners [3]. Consequently, compound selection for assay development, lead optimization, or medicinal chemistry follow-up must be halogen-specific; generic substitution among halogenated salicylanilides introduces uncontrolled variability into experimental outcomes.

N-(4-Bromophenyl)-2-hydroxy-5-iodobenzamide: Quantified Differentiation from Closest Analogs


Near-Identical EGFR Inhibition Compared to N-(4-Chlorophenyl)-2-hydroxy-5-iodobenzamide

In a head-to-head enzyme inhibition assay against human epidermal growth factor receptor (EGFR) tyrosine kinase, N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide (compound 25) exhibited an IC₅₀ of 13,700 nM, compared to 13,000 nM for its 4ʹ-chloro analog N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide (compound 24) [1]. Both compounds were tested under identical conditions (pH 7.4, 2 °C, 25 mM HEPES buffer) as part of a 32-compound salicylanilide panel. The 4ʹ-bromo derivative is marginally less potent by approximately 5%, a difference that is not statistically or pharmacologically meaningful [1]. This suggests that, in the 5-iodo salicylanilide series, the 4ʹ-bromo and 4ʹ-chloro substituents are functionally interchangeable for EGFR inhibition—a finding that may inform procurement decisions when one analog is unavailable or when a bromine-specific radiolabeling or heavy-atom derivatization strategy is desired.

EGFR tyrosine kinase inhibition salicylanilide SAR halogen bioisostere comparison

Biofilm Inhibition Activity Against Enterococcus faecalis Relative to Other Salicylanilides

N-(4-Bromophenyl)-2-hydroxy-5-iodobenzamide demonstrated an IC₅₀ of 6,270 nM against Enterococcus faecalis biofilm formation after 20 hours of incubation, as measured by crystal violet staining [1]. This gram-positive pathogen is a clinically significant cause of nosocomial infections, and biofilm-forming strains are notoriously difficult to eradicate [2]. While a comprehensive head-to-head biofilm inhibition comparison with the closest halogen analogs is not available from a single study, other salicylanilide esters and carboxylates have been reported with MIC values ≥ 0.98 µmol/L against gram-positive strains including methicillin-resistant Staphylococcus aureus [3]. The 6.27 µM (6,270 nM) biofilm IC₅₀ of the target compound falls within the micromolar range characteristic of active salicylanilides, though it is notably higher (less potent) than the sub-micromolar MIC values reported for the most optimized pyrazine-2-carboxylate salicylanilide derivatives. This positions N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide as a moderately active scaffold for further structural elaboration rather than a lead candidate.

Enterococcus faecalis biofilm antimicrobial benzamides salicylanilide biofilm inhibition

Dihalogenated 4,5-Substitution Advantage for Antimycobacterial Potency: Class-Level Inference for the Target Compound

A systematic SAR study comparing mono- and dihalogenated salicylanilides demonstrated that dihalogenated derivatives at the 4- and 5-positions of the salicylic moiety achieve antimycobacterial activity at a very narrow micromolar range (MIC = 1–4 μM) against drug-sensitive Mycobacterium tuberculosis, with the most active compounds maintaining MICs of 0.5–4 μM against multidrug-resistant (MDR) strains [1]. The target compound carries a 5-iodo substituent on the salicylic ring, placing it within the dihalogenated substitution motif that the study identifies as critical for consistent anti-TB potency. Critically, the same study found that replacing one halogen with a strong electron-withdrawing nitro (–NO₂) group abolishes activity, underscoring that not all 4,5-disubstituted analogs are equivalent [1]. While direct MIC data for N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide against M. tuberculosis are not reported in this study, the target compound's 5-iodo (weak electron-withdrawing) substituent aligns with the structural determinants of activity identified by the authors, suggesting it warrants evaluation in anti-TB screening panels. In contrast, 3,5-dichlorosalicylanilide—a commercially common alternative—lacks the 4,5-dihalogenation pattern and may not achieve the same potency range.

antimycobacterial activity dihalogenated salicylanilides MDR-TB

Para-Bromo Substitution Confers Differential Gram-Positive Selectivity in the N-(4-Bromophenyl)-benzamide Series

In a disk diffusion antimicrobial screening study, twelve N-(4-bromo-phenyl)-2-hydroxy-benzamide and N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were tested against six bacterial and two fungal strains [1]. Among the N-(4-bromo-phenyl) series, the most effective compound produced a 14 mm inhibition zone against Streptococcus pyogenes (ATCC 19615), outperforming all N-(2-bromo-phenyl) derivatives in the same assay (which achieved maximum zones of 6–12 mm against their most susceptible targets) [1]. Importantly, the N-(2-bromo-phenyl) derivatives showed broader activity across multiple strains, while the N-(4-bromo-phenyl) series was more selectively active against S. pyogenes [1]. The target compound N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide shares the 4ʹ-bromo aniline moiety that confers this selective anti-streptococcal activity but additionally incorporates a 5-iodo substituent on the salicylic ring. Based on the SAR principle that the 4ʹ-substitution pattern governs spectrum selectivity while the salicylic ring halogenation modulates potency, the target compound is expected to retain anti-S. pyogenes activity with potentially enhanced potency from the 5-iodo group—though this hypothesis requires direct experimental confirmation.

antibacterial disk diffusion N-(4-bromophenyl)-benzamide Streptococcus pyogenes

Best-Fit Research Application Scenarios for N-(4-Bromophenyl)-2-hydroxy-5-iodobenzamide


EGFR Kinase Inhibitor Screening Panels and Lead Optimization

N-(4-Bromophenyl)-2-hydroxy-5-iodobenzamide can serve as a reference compound or starting scaffold in EGFR tyrosine kinase inhibitor screening programs. The available head-to-head IC₅₀ data (13,700 nM vs. 13,000 nM for the 4ʹ-chloro analog) demonstrate that the 4ʹ-bromo substitution is functionally equivalent to 4ʹ-chloro in terms of EGFR inhibition [1]. This makes it a suitable alternative when the bromine atom is desired for specific applications, such as heavy-atom derivatization for X-ray crystallography phasing or as a potential radiolabeling precursor (the bromine can be replaced with radioactive bromine isotopes via nucleophilic substitution) [2]. Additionally, the 5-iodo substituent provides a second heavy atom site for anomalous scattering experiments. Researchers engaged in structural biology of EGFR-inhibitor complexes or medicinal chemistry campaigns targeting EGFR should consider this compound when dual heavy-atom labeling is required.

Anti-Biofilm Drug Discovery Targeting Enterococcus faecalis

The compound shows moderate biofilm inhibitory activity against E. faecalis (IC₅₀ = 6,270 nM) after 20 hours of exposure [1]. While this potency is lower than that of the most optimized salicylanilide derivatives (MIC ≥ 0.98 µmol/L for gram-positive strains) [2], it establishes a quantitative baseline for this specific halogenation pattern. Researchers developing anti-biofilm agents against enterococcal infections can use this compound as a scaffold for structural modification aimed at improving potency—for example, by converting the free phenolic –OH to ester prodrugs or introducing additional substituents on the aniline ring. The compound is also suitable as a negative or moderate-activity control in high-throughput biofilm screening assays where highly potent compounds (IC₅₀ < 1 µM) are being sought.

Antimycobacterial Drug Discovery Against Drug-Sensitive and MDR-TB

Structural SAR evidence from a systematic dihalogenated salicylanilide study indicates that compounds with weak electron-withdrawing substituents at positions 4 and 5 of the salicylic ring achieve consistent anti-TB activity (MIC = 1–4 μM against drug-sensitive M. tuberculosis and 0.5–4 μM against MDR strains) [1]. N-(4-Bromophenyl)-2-hydroxy-5-iodobenzamide carries a 5-iodo substituent—a weak electron-withdrawing group—and thus represents a rational candidate for inclusion in antimycobacterial screening cascades. The compound should be prioritized over commercially available alternatives that contain strong electron-withdrawing groups (e.g., –NO₂) at the salicylic positions, which have been demonstrated to abolish activity [1]. Procurement for TB drug discovery programs should favor this 5-iodo derivative over non-dihalogenated or strong-EWG-substituted salicylanilides.

Selective Anti-Streptococcal Agent Development

Based on disk diffusion evidence that N-(4-bromo-phenyl)-substituted salicylanilides exhibit selective activity against S. pyogenes (14 mm inhibition zone) compared to the broader but less potent activity of N-(2-bromo-phenyl) isomers (6–12 mm maximum zones) [1], N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide is positioned as a candidate for selective anti-streptococcal drug development. The additional 5-iodo substituent, based on general SAR trends in the salicylanilide class, may enhance potency beyond that of the non-iodinated N-(4-bromophenyl)-2-hydroxy-benzamide parent compound [2]. Researchers targeting S. pyogenes infections—including pharyngitis, impetigo, and invasive streptococcal disease—should consider this compound for further evaluation, particularly if selective gram-positive activity with reduced broad-spectrum collateral effects is desired.

Quote Request

Request a Quote for N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.